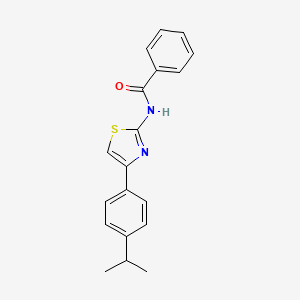

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

描述

N-(4-(4-Isopropylphenyl)thiazol-2-yl)benzamide is a synthetic thiazole-containing benzamide derivative. Structurally, it features a thiazole ring substituted at the 4-position with a 4-isopropylphenyl group and at the 2-position with a benzamide moiety. The isopropyl group on the phenyl ring may influence lipophilicity and steric interactions, which are critical for target binding and activity .

属性

IUPAC Name |

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13(2)14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGOXIPIBSVKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzamide derivatives.

科学研究应用

Medicinal Chemistry

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has shown promise in the development of new therapeutic agents, particularly as a lead compound for antimicrobial and anticancer drugs.

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated the ability to inhibit bacterial lipid biosynthesis, which disrupts cell membrane integrity, making them effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, potentially inducing apoptosis or inhibiting cell cycle progression .

Pharmaceutical Development

The compound is being explored for its potential to treat infections caused by multidrug-resistant strains of bacteria, as well as for its efficacy against cancer cells. Its unique structure enhances its biological activity compared to other thiazole derivatives .

Biochemical Studies

Research into the biochemical interactions of this compound is ongoing. Initial findings suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives revealed that this compound exhibited significant antibacterial activity against multiple strains of bacteria, including those resistant to conventional antibiotics. The mechanism was attributed to its ability to disrupt bacterial lipid biosynthesis .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest a potential role in cancer therapy development .

作用机制

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit key enzymes involved in cell wall synthesis, further contributing to its antimicrobial activity .

相似化合物的比较

Substituent Effects on Activity

- TTFB (5a) demonstrated that meta-fluoro substitution on the benzamide enhances ZAC antagonism, highlighting positional sensitivity .

- Benzamide Modifications: Sulfonyl groups (e.g., 2D291) improve adjuvant activity by enhancing solubility and NF-κB activation . Chloro/morpholinomethyl substitutions (e.g., 4d) correlate with urease inhibition but require further validation .

生物活性

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of this compound includes an isopropylphenyl group and a benzamide moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves interaction with microbial cell membranes. The compound disrupts the integrity of these membranes, leading to cell lysis and death. Additionally, it may inhibit enzymes involved in cell wall synthesis, enhancing its antimicrobial efficacy.

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties. It has shown potential against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal activity against common fungal strains.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents, indicating its potential as a candidate for developing new antimicrobial therapies.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.

- Targeting Specific Pathways : It may interact with signaling pathways involved in cancer progression, although further studies are needed to elucidate these mechanisms fully.

Case Studies

- Cytotoxicity Assays : In studies evaluating cytotoxicity against different cancer cell lines (e.g., MDA-MB-231), this compound demonstrated potent activity, outperforming some conventional chemotherapeutic agents .

- Mechanistic Insights : Research has indicated that the compound may inhibit specific oncogenic pathways, contributing to its anticancer effects. For instance, it has been shown to modulate the expression of microRNAs associated with tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes some related thiazole derivatives and their biological activities for comparison:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole derivative | Antimicrobial |

| Ritonavir | Thiazole moiety | Antiretroviral |

| Abafungin | Thiazole structure | Antifungal |

| Tiazofurin | Thiazole ring | Anticancer |

This compound stands out due to its specific substitution pattern that enhances both its antimicrobial and anticancer properties compared to other thiazole derivatives .

常见问题

Q. What are the optimal synthetic routes for N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis involves a multi-step approach: (1) Formation of the thiazole ring via Hantzsch thiazole synthesis using α-bromoketones and thioureas, and (2) Amide coupling between the thiazole intermediate and benzoyl chloride derivatives. Key conditions include refluxing in ethanol or DMF, inert atmospheres (N₂/Ar), and coupling agents like EDCI or DCC. Catalysts such as DMAP improve efficiency, while purification via column chromatography or recrystallization ensures high yields (75–90%). Temperature gradients (60–100°C) and pH control (neutral to slightly basic) minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.0 ppm) and thiazole CH signals (δ 6.7–7.0 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C=N stretches (~1590 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H19N2OS: 331.1218) .

- HPLC : Assesses purity (>95%) and monitors stability under varying pH and temperature .

Q. What are the key stability considerations for storing this compound?

Store in airtight, light-protected containers at −20°C to prevent hydrolysis of the amide bond. Degradation products (e.g., free benzamide or thiazole fragments) can be identified via LC-MS. Avoid aqueous solvents for long-term storage; DMSO or dry DMF is preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, enzyme isoforms). Mitigation strategies:

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates.

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

- SAR Analysis : Compare activity trends with structurally similar analogs (e.g., bromo- or methoxy-substituted derivatives) to identify critical substituents .

Q. What computational strategies predict the compound’s binding affinity with target enzymes like kinases or proteases?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase inhibitors). Focus on hydrogen bonds with thiazole N and benzamide carbonyl .

- QSAR Models : Train on datasets of thiazole-benzamide analogs to correlate substituent electronegativity (Hammett σ) with inhibitory potency .

- MD Simulations : GROMACS-based trajectories (100 ns) assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent Modification : Replace the isopropyl group with electron-withdrawing groups (e.g., −CF3) to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the benzamide with sulfonamide to improve solubility without losing target affinity .

- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-specific proteins .

Q. What mechanistic insights explain its activity in cellular apoptosis pathways?

Preliminary studies on analogs suggest:

- Mitochondrial Targeting : Disruption of membrane potential (ΔΨm) measured via JC-1 staining .

- Caspase-3 Activation : Western blotting confirms cleavage of PARP-1, a hallmark of apoptosis .

- ROS Induction : Flow cytometry with DCFH-DA probes quantifies reactive oxygen species (ROS) levels .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate cytotoxicity while minimizing false positives?

- Controls : Include staurosporine (apoptosis inducer) and vehicle-only treatments.

- Multi-Parameter Assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis differentiation) .

- Kinetic Profiling : Time-lapsed imaging (0–72 hrs) tracks dose-dependent morphological changes .

Q. What analytical workflows validate the compound’s purity and identity in multi-step syntheses?

- Stepwise LC-MS : Monitor intermediates (e.g., thiazole-amine precursor) after each reaction .

- 2D NMR (HSQC/HMBC) : Assigns quaternary carbons and confirms regioselectivity in thiazole formation .

- Elemental Analysis : Verifies C, H, N, S content within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。